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Compound of Interest

Compound Name: cCMP sodium salt

CAS No.: 54925-33-6

Cat. No.: B1493832 Get Quote

Executive Summary
Cytidine 3',5'-cyclic monophosphate (cCMP) is a non-canonical cyclic nucleotide that has

emerged as a distinct second messenger, functioning alongside the well-established cAMP and

cGMP. Unlike its purine counterparts, cCMP lacks a dedicated, highly specific kinase (PKC is

unrelated). Instead, it functions as a cross-activator, modulating Protein Kinase A (PKA),

Protein Kinase G (PKG), and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN)

channels.

To study these pathways, researchers cannot rely solely on native cCMP due to its poor

membrane permeability and susceptibility to hydrolysis by Phosphodiesterase 7A (PDE7A).

This guide compares cCMP with its critical synthetic analogs—Dibutyryl-cCMP (db-cCMP) and

Sp-cCMPS—providing the mechanistic rationale, potency data, and experimental protocols

required for rigorous investigation.

The Contenders: Chemical Tools for cCMP Signaling
Native cCMP

Role: Endogenous non-canonical second messenger.

Limitation: Hydrophilic (membrane impermeable) and rapidly hydrolyzed by PDE7A.

Utility: Best for in vitro biochemical assays using purified proteins/lysates.
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Dibutyryl-cCMP (db-cCMP)
Type: Membrane-permeant prodrug (Acetoxymethyl ester concept applied to butyryl groups).

Mechanism: Highly lipophilic, it crosses cell membranes via passive diffusion. Once

intracellular, esterases cleave the butyryl groups to release the active metabolite, N4-

monobutyryl-cCMP (4-MB-cCMP).

Critical Insight: The metabolite 4-MB-cCMP has a altered selectivity profile compared to

native cCMP. It is a full activator of PKA but only a partial/weak activator of PKG. This makes

db-cCMP a "PKA-biased" cCMP tool in cellular contexts.

Sp-cCMPS
Type: Phosphorothioate analog (Sulfur substitution on the phosphate).

Mechanism: The modification renders the molecule resistant to hydrolysis by PDEs.

Potency: It acts as a "super-agonist" for PKA, activating it with higher potency and efficacy

than native cCMP, while maintaining resistance to degradation.

Comparative Potency & Selectivity Data[1]
The following table synthesizes experimental data regarding the activation of key downstream

targets. Note the "Bias Shift" caused by the N4-monobutyryl modification in the prodrug

metabolite.
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Mechanistic Nuance: The HCN Channel "Partial
Agonism"
Unlike cAMP, which is a full agonist of HCN2/4 channels (shifting activation voltage by +10-15

mV), cCMP is a partial agonist. It shifts the voltage dependence less effectively (efficacy ~0.6

relative to cAMP) and requires higher concentrations (~30 µM). This partial agonism is a

unique signature of cCMP signaling in cardiac pacemaker cells.

Visualization of Signaling Logic
The following diagram illustrates the differential processing and target activation of cCMP and

its analogs. Note how db-cCMP creates a PKA-dominant signal due to the properties of its

metabolite.
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Figure 1: Comparative signaling pathways. db-cCMP acts as a specific PKA activator in cells

due to the bias of its metabolite, 4-MB-cCMP. Sp-cCMPS provides hydrolysis-resistant

activation.

Experimental Protocols
Protocol A: Assessing Kinase Activation (In Vitro)
Use this to determine EC50 values for native cCMP or Sp-cCMPS against purified PKA/PKG.

Preparation:

Buffer: 50 mM MOPS (pH 7.0), 10 mM MgCl2, 1 mM ATP, 1 mM DTT.

Substrate: Kemptide (for PKA) or VASPS (for PKG).

Tracer: [γ-32P]ATP (specific activity ~200-500 cpm/pmol).

Reaction Setup:
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Prepare serial dilutions of cCMP or Sp-cCMPS (Range: 1 nM to 100 µM).

Incubate kinase (10 ng) with substrate (100 µM) and nucleotide analog for 10 min at 30°C.

Termination & Measurement:

Spot 20 µL of reaction mix onto P81 phosphocellulose paper.

Wash filters 3x with 75 mM phosphoric acid (5 min each) to remove unreacted ATP.

Quantify bound radiolabel via liquid scintillation counting.

Validation:

Control: Use cAMP (for PKA) or cGMP (for PKG) to establish maximal kinase activity

(Vmax).

Self-Check: Sp-cCMPS should show no degradation if pre-incubated with PDE7A,

whereas native cCMP signal will diminish.

Protocol B: Cellular Loading with db-cCMP
Use this for functional assays (e.g., apoptosis, vasodilation) in intact cells.

Reagent Handling:

Dissolve db-cCMP (Na+ salt) in dry DMSO to create a 100 mM stock. Avoid aqueous

buffers for storage to prevent premature hydrolysis of butyryl groups.

Loading:

Dilute stock into serum-free media to final concentration (typically 100 µM - 1 mM).

Critical Step: Incubate cells for minimum 30-60 minutes. This lag time is required for

membrane permeation and intracellular conversion to 4-MB-cCMP.

Washing (Optional but Recommended):
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If studying reversible effects, wash cells 2x with warm PBS to remove extracellular

prodrug. Intracellular 4-MB-cCMP is "trapped" due to its polarity and will remain active until

degraded.

Readout:

Measure downstream phosphorylation (e.g., VASP Ser157 for PKA activity) via Western

Blot.

Note: Expect PKA-dominant signals.[1] If PKG activation is observed, it suggests

extremely high intracellular accumulation or cell-type specific sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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